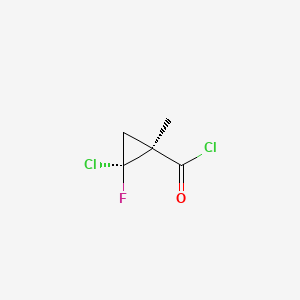
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride is a chiral compound with significant importance in organic chemistry. Its unique structure, featuring a cyclopropane ring substituted with chlorine and fluorine atoms, makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents. One common method includes the use of a cyclopropane carboxylic acid derivative, which undergoes halogenation under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, especially under the influence of strong bases.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed.
Addition: Electrophiles like bromine (Br2) or hydrogen chloride (HCl) can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while elimination reactions typically produce alkenes.
Applications De Recherche Scientifique
(1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The cyclopropane ring strain also contributes to its unique reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-Chloro-1-Methylcyclopropanecarbonyl Chloride: Lacks the fluorine atom, resulting in different reactivity.
(1S,2R)-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride: Lacks the chlorine atom, affecting its chemical behavior.
(1S,2R)-2-Chloro-2-Fluoro-1-Ethylcyclopropanecarbonyl Chloride: Has an ethyl group instead of a methyl group, altering its steric properties.
Uniqueness
The combination of chlorine and fluorine atoms in (1S,2R)-2-Chloro-2-Fluoro-1-Methylcyclopropanecarbonyl Chloride imparts unique reactivity and selectivity, making it a valuable compound in synthetic chemistry. Its chiral nature also allows for the study of stereochemical effects in various reactions.
Propriétés
Formule moléculaire |
C5H5Cl2FO |
|---|---|
Poids moléculaire |
170.99 g/mol |
Nom IUPAC |
(1S,2R)-2-chloro-2-fluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2FO/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-,5-/m0/s1 |
Clé InChI |
PFIHCNJKOIKNPW-WHFBIAKZSA-N |
SMILES isomérique |
C[C@]1(C[C@@]1(F)Cl)C(=O)Cl |
SMILES canonique |
CC1(CC1(F)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


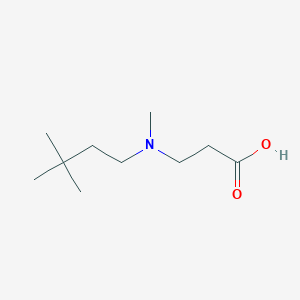
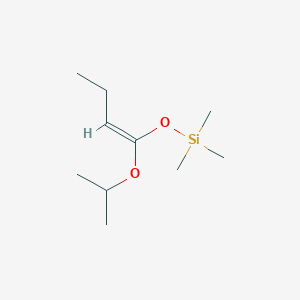
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

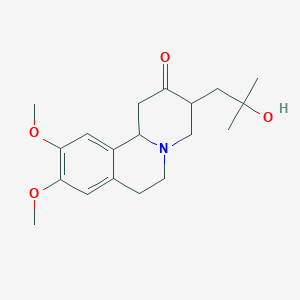
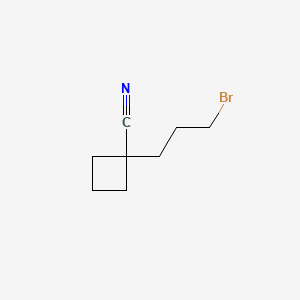
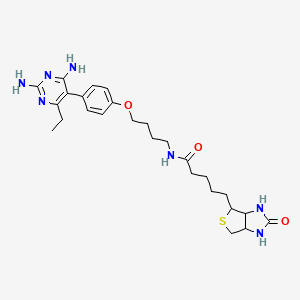
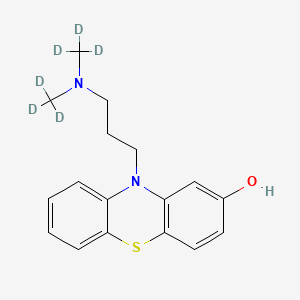

![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)

![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)

